2-Chloro-5-trimethylsilanylethynyl-pyridine
Overview
Description
2-Chloro-5-trimethylsilanylethynyl-pyridine: is an organic compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-iodopyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols can be used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products with different substituents replacing the chloro group.
Coupling Reactions: Products with extended conjugation or new carbon-carbon bonds.
Oxidation and Reduction Reactions: Products with altered oxidation states.
Scientific Research Applications
2-Chloro-5-trimethylsilanylethynyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-trimethylsilanylethynyl-pyridine depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2-Chloro-3-trimethylsilanylethynyl-pyridine
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
Comparison:
- 2-Chloro-5-trimethylsilanylethynyl-pyridine is unique due to the specific positioning of the chloro and trimethylsilanylethynyl groups on the pyridine ring, which can influence its reactivity and applications.
- 2-Chloro-3-trimethylsilanylethynyl-pyridine has a different substitution pattern, which may result in different chemical properties and reactivity.
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine contains additional functional groups that can further diversify its reactivity and potential applications.
- 5-Chloro-2-(tributylstannyl)pyridine features a stannyl group, which can be used in different types of coupling reactions compared to the trimethylsilanylethynyl group.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKMVMYUJVZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442749 | |
Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263012-81-3 | |
Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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